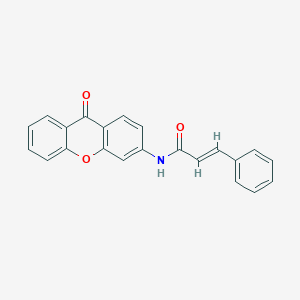![molecular formula C16H15Cl2NOS B2462805 4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide CAS No. 339105-62-3](/img/structure/B2462805.png)
4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide is an organic compound with the molecular formula C16H15Cl2NOS It is characterized by the presence of a butanamide backbone substituted with a 4-chlorophenyl group and a 2-chlorophenylsulfanyl group
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known to participate in palladium-catalyzed amidation reactions in the presence of low co pressures and an iodide salt . This suggests that it may interact with its targets through a similar mechanism, leading to changes in cellular processes.
Biochemical Pathways
Based on its chemical structure, it is plausible that it could influence pathways involving aromatic compounds .
Pharmacokinetics
As a solid compound with a molecular weight of 340.27 , it is expected to have certain bioavailability characteristics, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its participation in palladium-catalyzed amidation reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 4-chlorophenylsulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 4-chloro-2-chlorophenylsulfanylbenzene.
Amidation reaction: The intermediate is then reacted with 4-chlorobutanoyl chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfanyl and amide groups.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-phenyl-2-butanyl)butanamide
- 2,4-dichloroacetanilide
- 2-amino-4-chlorothiophenol
Uniqueness
4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide is unique due to the presence of both chlorophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-chloro-N-[4-(2-chlorophenyl)sulfanylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-11-3-6-16(20)19-12-7-9-13(10-8-12)21-15-5-2-1-4-14(15)18/h1-2,4-5,7-10H,3,6,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZKOSIQUWEBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)CCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
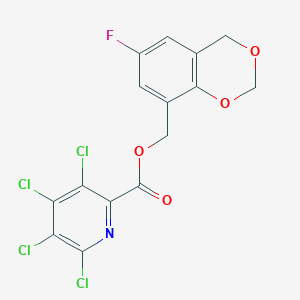
![[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine](/img/structure/B2462725.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide](/img/structure/B2462726.png)
![2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2462727.png)
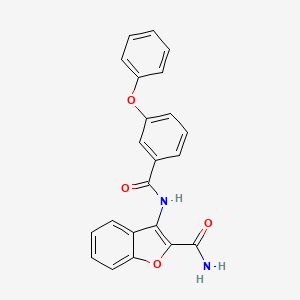
![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2462732.png)
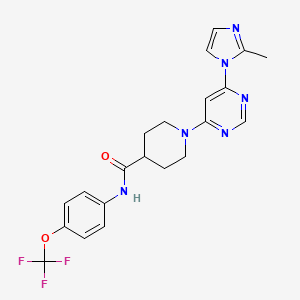
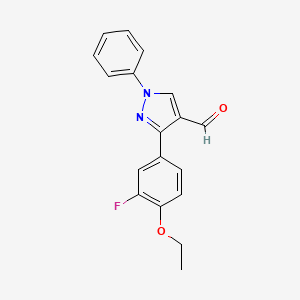
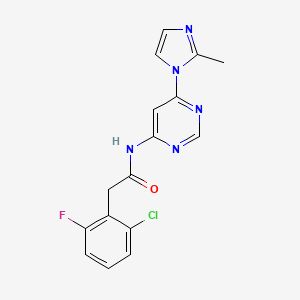
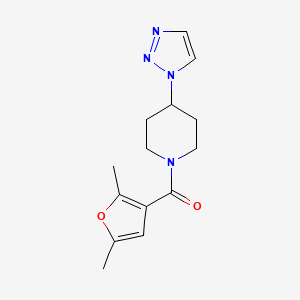

![rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride](/img/structure/B2462743.png)

